5,6-Diaminochinolin

Übersicht

Beschreibung

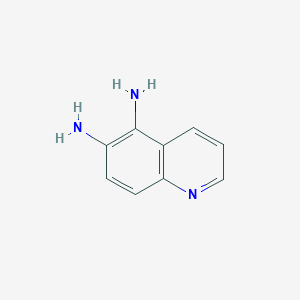

Quinoline-5,6-diamine is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. Quinoline-5,6-diamine is known for its significant role in various chemical and biological processes due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of Quinoline-5,6-diamine can be achieved through several methods:

- Reduction of Nitro Compounds : One common method involves reducing 6-nitroquinoline-5-amine using stannous chloride in ethanol.

- Electrophilic Substitution : Quinoline-5,6-diamine can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Activities

Quinoline-5,6-diamine exhibits a broad spectrum of biological activities, making it a compound of interest in medicinal chemistry.

Anticancer Activity

Quinoline derivatives, including Quinoline-5,6-diamine, have shown promising anticancer properties. They act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division.

Case Study: Anticancer Efficacy

A study on various cancer cell lines (MCF-7, A2780) demonstrated that Quinoline-5,6-diamine significantly reduced cell viability through apoptosis induction. Flow cytometry analysis indicated an increase in cells arrested in the G2/M phase when treated with this compound.

| Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 µM | 60 | Apoptosis induction |

| A2780 | 20 µM | 70 | Cell cycle arrest at G2/M |

Antimicrobial Activity

Quinoline-5,6-diamine has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties

In a study examining its antimicrobial efficacy, Quinoline-5,6-diamine was tested against multiple bacterial strains and exhibited potent inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 15 | Effective against resistant strains |

| Escherichia coli | 20 | Broad-spectrum activity |

Therapeutic Applications

Quinoline-5,6-diamine's diverse biological activities position it as a candidate for therapeutic applications:

Antiviral Agents

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents against various viral strains.

Insecticidal Properties

Research indicates that quinoline derivatives can also serve as insecticides with minimal environmental impact.

Industrial Applications

In addition to its biological activities, Quinoline-5,6-diamine is utilized in various industrial applications:

- Dyes and Pigments : It serves as a precursor in the synthesis of dyes and pigments.

- Pharmaceuticals : Its derivatives are explored for their potential as new drug candidates.

Wirkmechanismus

Target of Action

Quinoline-5,6-diamine, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are known to bind to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) .

Mode of Action

These compounds are known to undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This interaction with its targets could lead to changes in the cellular processes .

Biochemical Pathways

Quinoline derivatives are known to inhibit succinate oxidation and interfere with electron transport . This could potentially affect various downstream effects and cellular processes.

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects could potentially be attributed to Quinoline-5,6-diamine as well.

Action Environment

It is known that the chemical reactivity and biological activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other chemical entities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-5,6-diamine can be achieved through several methods. One common approach involves the reduction of quinoline-5,6-dinitro compound using reducing agents such as stannous chloride in ethanol . Another method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative cyclization can yield quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline-5,6-diamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green chemistry approaches, and solvent-free conditions are some of the methods employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline-5,6-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-5,6-dione.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline-5,6-dione, various substituted quinoline derivatives, and amine-functionalized quinolines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline-8-amine: An isomer of quinoline-5,6-diamine with similar structural properties but different biological activities.

Quinoxalines: Compounds with a similar bicyclic structure but containing two nitrogen atoms in the ring.

Isoquinolines: Structural isomers of quinoline with the nitrogen atom in a different position.

Uniqueness

Quinoline-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

Quinoline-5,6-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of Quinoline-5,6-diamine, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Quinoline-5,6-diamine, also known as 5,6-diaminoquinoline, is a derivative of quinoline characterized by two amino groups at the 5 and 6 positions on the quinoline ring. This structural feature contributes to its biological activity and ability to interact with various biological targets.

-

Anticancer Activity :

- Quinoline derivatives have been extensively studied for their anticancer properties. Quinoline-5,6-diamine has shown potential as a tubulin inhibitor, which disrupts microtubule dynamics essential for cell division. Studies indicate that it can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

- Molecular docking studies suggest that Quinoline-5,6-diamine may bind to the active sites of tubulin similarly to established chemotherapeutic agents like combretastatin A-4 (CA-4) and paclitaxel .

- Antimicrobial Activity :

- Other Biological Activities :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines (MCF-7, A2780) demonstrated that Quinoline-5,6-diamine could significantly reduce cell viability through apoptosis induction. Flow cytometry analysis revealed a marked increase in cells arrested in the G2/M phase when treated with this compound, suggesting its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, Quinoline-5,6-diamine was tested against multiple bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth indicates its potential application in treating infections caused by resistant strains .

Eigenschaften

IUPAC Name |

quinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVFKIVIFJKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330129 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42143-23-7 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to access Quinoline-5,6-diamine?

A1: A frequent starting material for Quinoline-5,6-diamine synthesis is commercially available 6-nitro-quinoline-5-amine. [] The synthesis involves reducing the nitro group to an amine, typically employing tin(II) chloride (SnCl2). This reaction yields Quinoline-5,6-diamine in good yields. [] You can find a detailed procedure in the paper "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES." []

Q2: How is Quinoline-5,6-diamine utilized in synthesizing imidazo[4,5-f]quinolines?

A2: Quinoline-5,6-diamine reacts with various ketones to form imidazo[4,5-f]quinolines. [] This reaction generally involves a two-step process:

Q3: What modifications are possible on the imidazo[4,5-f]quinoline scaffold derived from Quinoline-5,6-diamine?

A3: Researchers have explored various modifications on the imidazo[4,5-f]quinoline scaffold, often aiming to modulate biological activity. For instance:

- Introducing substituents on the phenyl ring at the 2-position: This modification has been explored with various groups, including thienyl [] and furyl [] moieties.

- Incorporating bulky groups: Studies have investigated the effects of incorporating adamantyl substituents into the quinoline core structure. []

Q4: What are the potential applications of compounds derived from Quinoline-5,6-diamine?

A4: Imidazo[4,5-f]quinoline derivatives, many synthesized using Quinoline-5,6-diamine as a precursor, show promise in various biological applications. One area of focus is their antimicrobial activity. [] These compounds have demonstrated activity against various microorganisms, suggesting potential use as novel antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.